molecular formula C17H21N3O3S2 B2609825 N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034398-08-6

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2609825
CAS No.: 2034398-08-6
M. Wt: 379.49
InChI Key: PRIVYDZPWANGBE-UHFFFAOYSA-N
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Description

N1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis(amine)) core. Its structure incorporates two distinct heterocyclic substituents:

  • N1-substituent: A 2-(furan-3-yl)-2-thiomorpholinoethyl group, combining a furan ring with a sulfur-containing thiomorpholine moiety.
  • N2-substituent: A thiophen-2-ylmethyl group, featuring a thiophene ring.

Properties

IUPAC Name

N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c21-16(18-10-14-2-1-7-25-14)17(22)19-11-15(13-3-6-23-12-13)20-4-8-24-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIVYDZPWANGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan-3-yl and thiophen-2-ylmethyl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, to form the final oxalamide product. Common reagents used in these reactions include thiomorpholine, oxalyl chloride, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding epoxides and sulfoxides.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine and oxalamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include epoxides, sulfoxides, dihydrofuran, dihydrothiophene, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of thiophene rings enhances the compound's ability to inhibit cell proliferation in cancer models.

Cytotoxicity Studies:
Studies have demonstrated that derivatives containing similar moieties can lead to IC50 values indicating their effectiveness against specific cancer types. For instance, compounds with thiophene and furan structures have shown promising results in inhibiting growth in breast and colon cancer cell lines.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes, particularly tyrosinase, which plays a crucial role in melanin biosynthesis.

Tyrosinase Inhibition:

  • Compounds with furan and thiophene groups have exhibited potent inhibitory activity against tyrosinase, with some derivatives showing IC50 values as low as 0.0433 µM.
  • This suggests that N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide could potentially be developed as a skin-whitening agent or for treating hyperpigmentation disorders.

Case Studies

Several studies have focused on the biological potential of oxalamide derivatives, including this compound:

  • Study on Melanin Production:
    • Research indicates that the compound can significantly reduce melanin production in vitro, suggesting its potential use in cosmetic formulations aimed at skin lightening.
  • Mechanistic Insights:
    • Binding interactions between the compound and tyrosinase have been characterized, providing insights into how structural features influence enzyme activity and inhibition.
  • Anti-Cancer Mechanisms:
    • Various studies have explored the mechanisms by which similar compounds induce apoptosis in cancer cells, highlighting pathways such as oxidative stress and mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural Analogues with Oxalamide Cores

Compounds (Antiviral Oxalamides)

Compounds 13–15 from share the oxalamide core but differ in substituents:

  • Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide .
  • Compound 14 : N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide .
Feature Target Compound Compound 13 Compound 14
N1 Substituent Thiomorpholinoethyl-furan Acetylpiperidinyl-thiazole Pyrrolidinyl-thiazole
N2 Substituent Thiophen-2-ylmethyl 4-Chlorophenyl 4-Chlorophenyl
Molecular Weight Not reported 478.14 g/mol 408.10 g/mol
Synthesis Yield Not reported 36% 39%
Key Functional Groups Furan, thiophene, thiomorpholine Thiazole, piperidine Thiazole, pyrrolidine

Key Differences :

  • Thiophene and furan rings may confer distinct electronic properties compared to thiazole or chlorophenyl groups, influencing receptor binding or solubility.
Compound S336 (Umami Agonist)

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a flavoring agent with an oxalamide core but differs in substituents:

  • N1 : 2,4-Dimethoxybenzyl (electron-rich aromatic group).
  • N2 : Pyridin-2-ylethyl (basic nitrogen-containing group).
Feature Target Compound S336
N1 Substituent Thiomorpholinoethyl-furan 2,4-Dimethoxybenzyl
N2 Substituent Thiophen-2-ylmethyl Pyridin-2-ylethyl
Bioactivity Not reported Umami taste receptor agonist

Metabolic Stability :

  • S336 exhibits rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting resistance to enzymatic degradation . The target compound’s thiomorpholine and thiophene groups may similarly resist hydrolysis, though experimental confirmation is needed.

Thioxoacetamide Analogues ()

Compounds 9–13 in feature a thioxoacetamide backbone with heterocyclic substituents:

  • Compound 9: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide .
  • Compound 13: N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide .
Feature Target Compound Compound 13
Backbone Oxalamide Thioxoacetamide
Heterocycles Furan, thiophene Nitrofuryl, thiazolidinone
Melting Point Not reported 159–160 °C
Synthesis Yield Not reported 58%

Structural Implications :

  • Nitrofuryl groups in compounds are associated with antimicrobial activity , suggesting that the target’s furan and thiophene groups could similarly modulate bioactivity.

Isoindolin-2-yl Oxalamides ()

Compounds GMC-1 to GMC-5 incorporate isoindolin-2-yl groups:

  • GMC-3 : N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide .
Feature Target Compound GMC-3
N1 Substituent Thiomorpholinoethyl-furan 4-Chlorophenyl
N2 Substituent Thiophen-2-ylmethyl Isoindolin-2-yl
Potential Bioactivity Not reported Antimicrobial (inferred)

Key Differences :

  • The isoindolin-2-yl group in GMC-3 introduces a rigid, planar aromatic system, contrasting with the target’s flexible thiomorpholinoethyl chain.

Biological Activity

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

  • Molecular Formula: C15H16N2O3S2
  • Molecular Weight: Approximately 336.43 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the Furan and Thiophene Rings: Utilizing standard organic synthesis techniques to create the furan and thiophene moieties.
  • Thiomorpholine Integration: Incorporating the thiomorpholine group through nucleophilic substitution reactions.
  • Oxalamide Formation: The final step involves coupling the synthesized components to form the oxalamide structure.

Preliminary studies suggest that this compound may interact with various biological targets, potentially modulating enzyme activities and receptor functions. The unique structural features of this compound enable it to exhibit diverse pharmacological effects.

Pharmacological Effects

  • Anti-inflammatory Activity:
    • Initial studies indicate that this compound may possess anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential:
    • Research is ongoing to evaluate its effectiveness against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells.
  • Antimicrobial Properties:
    • Some studies have indicated potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsDemonstrated significant reduction in TNF-alpha levels in vitro.
Study 2Assess anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Study 3Investigate antimicrobial propertiesShowed activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 50 µg/mL.

Q & A

Q. Yield Optimization :

  • Use catalysts (e.g., Lewis acids for Friedel-Crafts reactions) to enhance reaction efficiency .
  • Purify intermediates via column chromatography or recrystallization to minimize side products .

How can spectroscopic methods (NMR, X-ray crystallography) elucidate the compound’s structure and confirm regioselectivity?

Q. Basic

  • NMR :
    • ¹H/¹³C NMR : Identify protons on furan (δ 6.3–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and thiomorpholine (δ 2.5–3.5 ppm). Oxalamide carbonyls appear at δ 160–170 ppm in ¹³C NMR .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolves bond angles (e.g., N–C–S in thiomorpholine) and confirms stereochemistry .

What strategies address contradictory data in reaction mechanisms, such as unexpected oxidation/reduction outcomes?

Q. Advanced

  • Mechanistic Probes :
    • Use isotopic labeling (e.g., D₂O for H/D exchange) to track proton transfer in redox reactions .
    • Monitor intermediates via in situ FTIR or LC-MS to identify off-pathway products .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and explain selectivity in thiomorpholine ring oxidation vs. thiophene sulfone formation .

How can researchers design biological assays to evaluate the compound’s pharmacological potential?

Q. Advanced

  • In Vitro Assays :
    • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Anti-inflammatory Testing : COX-2 inhibition assay using ELISA .
  • Target Identification :
    • Surface plasmon resonance (SPR) screens for protein binding (e.g., kinase domains) .
    • Molecular docking (AutoDock Vina) to predict interactions with biological targets .

What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

Q. Advanced

  • Modifications :
    • Replace furan-3-yl with isoxazole to improve metabolic stability .
    • Introduce electron-withdrawing groups (e.g., –CF₃) on thiophene to enhance target affinity .
  • SAR Analysis :
    • Compare IC₅₀ values of analogs with varying substituents using heatmap clustering .
    • QSAR models (e.g., CoMFA) correlate electronic parameters (Hammett σ) with activity .

How do solvent effects and temperature influence the compound’s stability during storage?

Q. Advanced

  • Stability Studies :
    • Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to detect hydrolysis of oxalamide .
    • Solvent screening: Aprotic solvents (DMF, DMSO) reduce thiomorpholine ring oxidation compared to polar protic solvents .
  • Kinetic Analysis : Arrhenius plots quantify degradation rates and recommend storage at –20°C in argon .

What computational tools predict the compound’s pharmacokinetic properties and toxicity?

Q. Advanced

  • ADMET Prediction :
    • SwissADME estimates logP (lipophilicity) and blood-brain barrier permeability .
    • ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., thioamide motifs) .
  • Metabolism Simulations : CYP450 isoform reactivity (CYP3A4) analyzed via Schrödinger’s BioLuminate .

How are analytical challenges (e.g., low solubility) resolved in formulation studies?

Q. Advanced

  • Solubility Enhancement :
    • Co-crystallization with succinic acid improves aqueous solubility .
    • Nanoemulsion formulations (e.g., Tween-80/PEG 400) stabilize the compound in physiological media .
  • Characterization : Dynamic light scattering (DLS) monitors particle size distribution in nanoformulations .

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